molecular formula C5H9NO4 B556035 D-glutamic acid CAS No. 6893-26-1

D-glutamic acid

Cat. No. B556035
CAS RN: 6893-26-1
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-GSVOUGTGSA-N
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Description

D-glutamic acid is an amino acid and a component of bacterial peptidoglycan . It is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This compound belongs to the class of organic compounds known as glutamic acid and derivatives . Glutamic acid is the most common excitatory neurotransmitter in the central nervous system .


Synthesis Analysis

Poly-γ-glutamic acid (γ-PGA) is a natural biopolymer that is mainly produced by Bacillus . Genetic and metabolic engineering strategies have been established for strain improvement to enhance the target metabolite production . To increase γ-PGA yield, numerous approaches have been conducted, including strengthening raw materials utilization and precursor supply, enhancing γ-PGA synthetase gene cluster, transcription regulation engineering, cofactor regeneration, energy engineering, and blocking the synthetic pathways of by-products .


Molecular Structure Analysis

The molecular formula for glutamic acid is C5H9NO4 . It is a non-essential amino acid, meaning it can be synthesized by the body .


Chemical Reactions Analysis

Glutamic acid is involved in diverse processes in addition to its role in protein synthesis. Nitrogen assimilation, nucleotide, amino acid, and cofactor biosynthesis, as well as secondary natural product formation all utilize glutamic acid in some manner .


Physical And Chemical Properties Analysis

D-glutamic acid is a solid substance . Its molecular weight is 147.1 g/mol . The melting point ranges around 200 °C .

Scientific Research Applications

Drug Delivery

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin consisting of repeating units of L-glutamic acid and/or D-glutamic acid, is used in drug delivery applications . It is non-toxic, biodegradable, and biocompatible .
  • Methods of Application: γ-PGA is produced by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost . Techniques for the formulation of γ-PGA nanoparticle and its characterization are used .
  • Results or Outcomes: γ-PGA has been used in the delivery of active agents to action sites . It is being tipped to dislodge synthetic plastics in drug delivery application .

Industrial Applications

  • Scientific Field: Food and Health Sciences
  • Application Summary: Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either L-glutamic acid or D-glutamic acid or both monomers in different ratios and repeating frequency . It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications .
  • Methods of Application: The production and properties of γ-PGA depend largely on the nutrient composition of the fermentation medium as well as the pH of the medium, temperature and period of incubation, and the producing microbe .
  • Results or Outcomes: The molecular weights and stereochemical compositions of γ-PGA differ substantially, and exhibit great application diversity . It is crucial to control the structural diversity to produce tailor-made γ-PGA .

Enzyme Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: D-glutamic acid is used in the structure-affinity relationship (SAR) study of glutamate racemase (GR) enzyme and its inhibitors .
  • Methods of Application: The conversion of L-glutamate to D-glutamate by glutamate racemase (GR) enzyme is an essential step in the synthesis of peptidoglycan .
  • Results or Outcomes: D-glutamic acid is suitable for use in the SAR-study of GR enzyme and its inhibitors .

Metal Chelation

  • Scientific Field: Environmental Science
  • Application Summary: Poly-γ-glutamic acid (γ-PGA), a biopolymer of D-glutamic acid, has been successfully applied as a metal chelator .
  • Methods of Application: The chelation process involves the binding of metal ions to the carboxyl groups present in the γ-PGA structure .
  • Results or Outcomes: The use of γ-PGA as a metal chelator helps in the removal of heavy metals from the environment .

Gene Vector

  • Scientific Field: Genetic Engineering
  • Application Summary: γ-PGA is used as a gene vector due to its biocompatible and non-toxic properties .
  • Methods of Application: The negatively charged γ-PGA can bind to positively charged DNA molecules, forming a complex that can be introduced into cells .
  • Results or Outcomes: This application of γ-PGA has potential in gene therapy and genetic engineering .

Vaccine Adjuvant

  • Scientific Field: Immunology
  • Application Summary: γ-PGA is used as a vaccine adjuvant due to its ability to enhance the immune response .
  • Methods of Application: γ-PGA is combined with the antigen in a vaccine formulation. The presence of γ-PGA enhances the immune response to the antigen .
  • Results or Outcomes: The use of γ-PGA as a vaccine adjuvant can improve the effectiveness of vaccines .

Tissue Engineering Material

  • Scientific Field: Biomedical Engineering
  • Application Summary: γ-PGA, a biopolymer of D-glutamic acid, is used as a tissue engineering material due to its biocompatible and non-toxic properties .
  • Methods of Application: γ-PGA is used in the fabrication of scaffolds for tissue engineering .
  • Results or Outcomes: The use of γ-PGA in tissue engineering has potential in regenerative medicine .

Contrast Agent

  • Scientific Field: Medical Imaging
  • Application Summary: γ-PGA is used as a contrast agent in medical imaging .
  • Methods of Application: γ-PGA is used in the formulation of contrast agents for imaging techniques such as MRI .
  • Results or Outcomes: The use of γ-PGA as a contrast agent can improve the quality of medical imaging .

Peptidoglycan Synthesis

  • Scientific Field: Microbiology
  • Application Summary: The conversion of L-glutamate to D-glutamate by glutamate racemase (GR) enzyme is an essential step in the synthesis of peptidoglycan .
  • Methods of Application: D-glutamic acid is used in the structure-affinity relationship (SAR) study of GR enzyme and its inhibitors .
  • Results or Outcomes: D-glutamic acid is suitable for use in the SAR-study of GR enzyme and its inhibitors .

Safety And Hazards

D-glutamic acid may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(2R)-2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
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InChI Key

WHUUTDBJXJRKMK-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO4
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25104-13-6
Record name Poly(D-glutamic acid)
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DSSTOX Substance ID

DTXSID1048675
Record name D-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name D-Glutamic acid
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Solubility

8.88 mg/mL at 25 °C
Record name D-Glutamic Acid
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Product Name

D-glutamic acid

CAS RN

6893-26-1
Record name (-)-Glutamic acid
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Record name Glutamic acid D-form
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Record name D-GLUTAMIC ACID
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Record name D-Glutamic acid
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Melting Point

201 °C
Record name D-Glutamic Acid
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Record name D-Glutamic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-glutamic acid
Reactant of Route 2
D-glutamic acid
Reactant of Route 3
D-glutamic acid
Reactant of Route 4
D-glutamic acid
Reactant of Route 5
D-glutamic acid
Reactant of Route 6
D-glutamic acid

Citations

For This Compound
14,100
Citations
H Han, Y Miyoshi, K Ueno, C Okamura, Y Tojo… - … of Chromatography B, 2011 - Elsevier
For a metabolomics study focusing on the analysis of aspartic and glutamic acid enantiomers, a fully automated two-dimensional HPLC system employing a microbore-ODS column and …
Number of citations: 76 www.sciencedirect.com
F Pratviel-Sosa, F Acher, F Trigalo… - FEMS microbiology …, 1994 - academic.oup.com
… Abstract: Twenty-four analogues of D-glutamic acid were … of radioactive D-glutamic acid to UDP-NacetylmuramyI-L-alanine. … In this paper, closely related analogues of D-glutamic acid …
Number of citations: 52 academic.oup.com
L Landi, G Renella, JL Moreno, L Falchini… - Biology and fertility of …, 2000 - Springer
… The early (after 6 h) mineralization of L- but not D-glutamic acid to CO2 was inhibited during the … The L-:D-glutamic acid respiration ratio was decreased by the high available Cd content …
Number of citations: 207 link.springer.com
ME Tanner, S Vaganay, J Van Heijenoort… - The Journal of organic …, 1996 - ACS Publications
We report the synthesis and initial evaluation of the first effective inhibitors of the d-glutamic acid-adding enzyme (UDP-N-acetylmuramoyl-l-alanine:d-glutamate ligase or MurD). This …
Number of citations: 126 pubs.acs.org
GH Wiltshire - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… D-Glutamic acid in excess of that estimated to be formed by inversion was found in hydrolysates of proteins which had been treated with dilute alkali, and in the cells of Lactobacillu8 …
Number of citations: 27 www.ncbi.nlm.nih.gov
T Ogawa, M Kimoto, K Sasaoka - Agricultural and Biological …, 1977 - jstage.jst.go.jp
… D-Aspartic acid and D-glutamic acid were known to be common constituents of bacterial cell walls" and D-aspartic acid was also … of Daspartic acid and D-glutamic acid in higher plants. …
Number of citations: 30 www.jstage.jst.go.jp
GG Meyenell, E Meynell - Microbiology, 1966 - microbiologyresearch.org
… The capsule of Bacillus anthracis consists chemically of D-glutamic acid polymerized through y … that poly D-glutamic acid is synthesized directly from L-, not D-glutamic acid. Our results …
Number of citations: 25 www.microbiologyresearch.org
C Eguchi, A Kakuta - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… 1-Hydroxyproline (1) and D-allo-hydroxyproline (2) were synthesized from D-glutamic acid (… 1 and D-allo-hydroxyproline (2), from D-glutamic acid (3) using the asymmetric center of 3 as …
Number of citations: 67 www.journal.csj.jp
H Han, Y Miyoshi, R Koga, M Mita, R Konno… - … of pharmaceutical and …, 2015 - Elsevier
d-Aspartic acid (d-Asp) and d-glutamic acid (d-Glu) are currently paid attention as modulators of neuronal transmission and hormonal secretion. These two d-amino acids are …
Number of citations: 43 www.sciencedirect.com
S VAGANAY, ME TANNER… - Microbial Drug …, 1996 - liebertpub.com
… ATP and UDP-MurNAc-L-Ala (without D-glutamic acid); (3) the appearance of a new radioactive … The D-glutamic acid-adding activity was assayed by following the appearance of UDP-…
Number of citations: 43 www.liebertpub.com

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